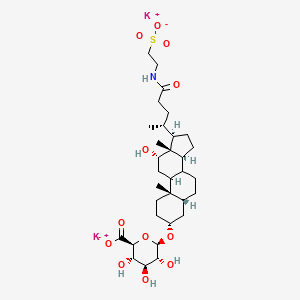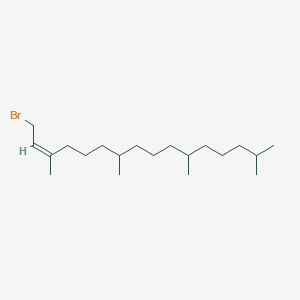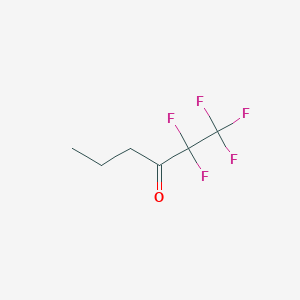
1,1,1,2,2-Pentafluorohexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentafluorohexan-3-one is an organofluorine compound characterized by the presence of five fluorine atoms attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluorohexan-3-one typically involves the introduction of fluorine atoms into the hexanone structure. One common method is the reaction of hexanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of the fluorinating agent and the need for anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the fluorination reaction and in maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2-Pentafluorohexan-3-one can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the hexanone structure can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of fluorinated alcohols or amines, while oxidation can produce carboxylic acids or esters.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentafluorohexan-3-one has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2-Pentafluorohexan-3-one involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentafluorohexane-2,2,4-triol: Another fluorinated compound with a different functional group arrangement.
1,1,1,2,2-Pentafluoroethane: A simpler fluorinated compound with fewer carbon atoms.
Uniqueness
1,1,1,2,2-Pentafluorohexan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
357-46-0 |
|---|---|
Fórmula molecular |
C6H7F5O |
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentafluorohexan-3-one |
InChI |
InChI=1S/C6H7F5O/c1-2-3-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
Clave InChI |
UOJGCHPCUKULKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


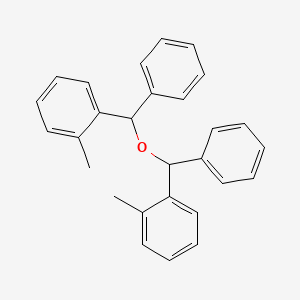
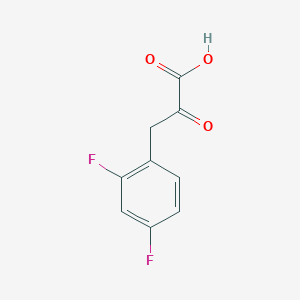
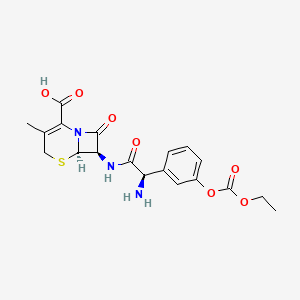
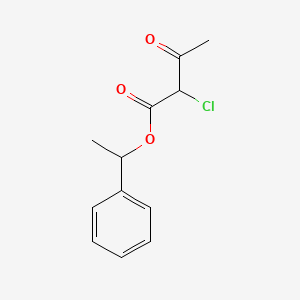

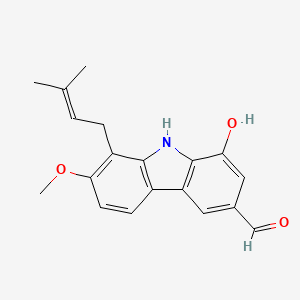
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
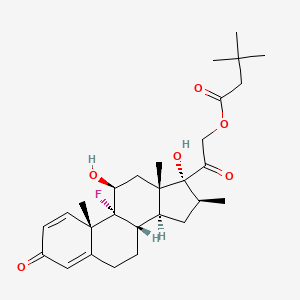
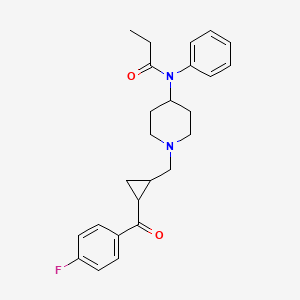
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
